4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
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Overview
Description
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid: is an organic compound that belongs to the class of phenylbutyric acids This compound is characterized by the presence of an ethoxy group, two methyl groups, and a hydroxy group attached to a phenyl ring, which is further connected to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxy-2,5-dimethylphenol with ethyl bromide to introduce the ethoxy group. This is followed by a Friedel-Crafts acylation reaction using butyric anhydride to form the butyric acid chain. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid.
Reduction: this compound.
Substitution: 4-(4-Substituted-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.
Scientific Research Applications
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
- 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid
- 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-amino-butyric acid
Uniqueness
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is unique due to the presence of both an ethoxy group and a hydroxy group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(4-ethoxy-2,5-dimethylphenyl)-4-hydroxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-18-13-8-9(2)11(7-10(13)3)12(15)5-6-14(16)17/h7-8,12,15H,4-6H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACZEDNOYSAHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(CCC(=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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